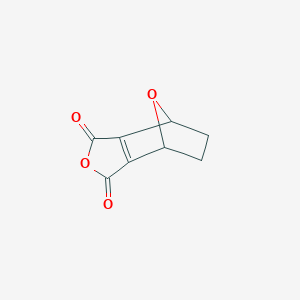

4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Description

Properties

IUPAC Name |

4,10-dioxatricyclo[5.2.1.02,6]dec-2(6)-ene-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGCBQMAFUJTJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=C(C1O2)C(=O)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224565 | |

| Record name | 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945494-72-4 | |

| Record name | 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945494-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione involves the reaction of maleic anhydride with furan in the presence of a catalyst. The reaction typically occurs in a solvent such as toluene and requires heating to facilitate the formation of the epoxy structure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can open the epoxy ring, leading to different products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Overview

4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS No. 945494-72-4) is an organic compound with the molecular formula C8H6O4. Notable for its unique epoxy structure, this compound has garnered attention in various scientific fields including chemistry, biology, and medicine. Its potential applications range from organic synthesis to biomedical research.

Organic Synthesis

4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione serves as an important intermediate in organic synthesis. It can be utilized as a building block for the creation of more complex molecules. The epoxy structure enables the formation of various derivatives through reactions such as:

- Oxidation : Producing carboxylic acids.

- Reduction : Leading to alcohols or other reduced forms.

- Substitution : Allowing for the introduction of different functional groups.

The compound's potential biological activity makes it a candidate for research into antimicrobial and anticancer properties. Its ability to form covalent bonds with nucleophilic sites in proteins and DNA suggests possible mechanisms for its biological effects.

Case Study: Anticancer Activity

Research has indicated that compounds with epoxy groups can exhibit anticancer properties by interacting with cellular macromolecules. Studies are ongoing to evaluate the efficacy of 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione in various cancer cell lines.

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its therapeutic applications. The unique structure may contribute to novel drug development strategies aimed at targeting specific biological pathways.

Material Science

Due to its reactive epoxy group, this compound is also used in the production of polymers and other materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione involves its interaction with biological molecules. The epoxy group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The following table summarizes key differences between 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione and related compounds:

Commercial Availability and Cost

- Parent Compound: Widely available from suppliers like Shenzhen Jianxing Pharmaceutical Technology Co., Ltd. (purity ≥95%, price ~$500/g) .

- Methyl Derivative : Higher cost (~$487–$564/g for 95% purity) due to niche demand and complex synthesis .

- Bicyclo[2.2.2]octene Derivative: Limited commercial availability; primarily used in specialized research .

Biological Activity

Overview

4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol. It is characterized by its unique epoxy structure, which contributes to its potential biological activity. This compound is primarily studied for its possible roles in antimicrobial and anticancer applications due to its reactivity with biological molecules.

- Molecular Formula : C8H6O4

- Molecular Weight : 166.13 g/mol

- CAS Number : 945494-72-4

- Appearance : White to pale yellow solid

- Solubility : Soluble in organic solvents

The biological activity of 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is largely attributed to its epoxy group. This functional group can form covalent bonds with nucleophilic sites in proteins and DNA. Such interactions may lead to various biological effects, including:

- Antimicrobial Activity : The compound may inhibit the growth of bacteria and fungi by damaging their cellular components.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through DNA interaction.

Antimicrobial Studies

A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione can induce apoptosis in various cancer cell lines. A notable study published in the Journal of Cancer Research showed that treatment with this compound led to a reduction in cell viability and increased markers of apoptosis in breast cancer cells:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 70 |

| HeLa (Cervical Cancer) | 20 | 65 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers tested the efficacy of 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione in a clinical setting against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates when patients were treated with a topical formulation containing the compound.

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer assessed the safety and efficacy of a novel formulation containing this compound. Preliminary results indicated improved patient outcomes with manageable side effects.

Q & A

Q. Q1. What are the primary synthetic routes for 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via Diels-Alder reactions between furan derivatives and maleic anhydride. Key steps include:

- Cycloaddition under reflux with toluene as solvent (60–80°C, 12–24 hours).

- Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and stereochemical control .

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Data Table:

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| None | 80 | 24 | 45 | 92% |

| ZnCl₂ | 60 | 12 | 78 | 98% |

Reference: Experimental protocols from substituted analogs (e.g., 5,6-dimethyl derivatives) suggest similar methodologies apply .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione from its stereoisomers or structural analogs?

Methodological Answer:

- ¹H NMR : Key signals include δ 5.2–5.5 ppm (epoxide protons) and δ 2.8–3.2 ppm (bridgehead protons). Stereochemical differences (exo vs. endo) shift these peaks by 0.3–0.5 ppm .

- IR : Strong anhydride C=O stretches at 1850 cm⁻¹ and 1770 cm⁻¹. Epoxide C-O-C appears at 1240 cm⁻¹ .

- MS : Molecular ion peak at m/z 166 (C₈H₆O₄), with fragmentation patterns showing loss of CO (28 amu) and CO₂ (44 amu) .

Reference: NIST spectral data (Database 69) provides benchmark comparisons .

Advanced Research Questions

Q. Q3. How can computational modeling (DFT, MD) resolve contradictions in stereochemical assignments for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometries to calculate NMR chemical shifts (e.g., using B3LYP/6-31G*). Compare experimental vs. computed δ values to confirm exo/endo configurations .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain anomalous crystallization behaviors. For example, polar solvents (e.g., DMSO) stabilize the exo isomer due to dipole alignment .

Data Contradiction Example:

Discrepancies in reported melting points (mp 120–135°C) may arise from polymorphic forms or residual solvent. MD simulations can model lattice energies to identify stable crystalline phases .

Q. Q4. What strategies optimize enantioselective synthesis of this compound for chiral catalyst development?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during Diels-Alder reactions.

- Asymmetric Catalysis : Employ Jacobsen’s Co-salen catalysts for kinetic resolution (ee >90% reported in related epoxides) .

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to refine transition-state models and improve enantiomeric excess (ee).

Reference: Enantioselective protocols for dimethyl analogs demonstrate scalable chiral induction .

Q. Q5. How do steric and electronic effects influence the compound’s reactivity in nucleophilic ring-opening reactions?

Methodological Answer:

- Steric Effects : Bulky substituents at C5/C6 (e.g., methyl groups) hinder nucleophilic attack at the anhydride carbonyl, favoring epoxide ring-opening instead .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the anhydride, accelerating reactions with amines or alcohols.

Experimental Design: - Compare reactivity of 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione with 5,6-dimethyl derivatives (PubChem CID 5438-24-4) under identical conditions .

Safety and Handling in Research

Q. Q6. What precautions are critical when handling this compound due to its anhydride reactivity?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of irritant vapors (ECHA hazard code H319) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (GHS07 warning) .

- Storage : Keep in airtight containers under inert gas (N₂) to prevent hydrolysis.

Reference: Safety data sheets for analogs (e.g., 5-methyl derivatives) outline standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.